molecular formula C17H11ClN4O2S B2656827 6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105247-52-6

6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2656827
CAS No.: 1105247-52-6
M. Wt: 370.81
InChI Key: SAMLDUMYQGYALO-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H11ClN4O2S and its molecular weight is 370.81. The purity is usually 95%.
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Properties

IUPAC Name

6-(3-chlorophenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S/c18-12-4-1-3-11(9-12)13-6-7-16(23)22(20-13)10-15-19-17(21-24-15)14-5-2-8-25-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMLDUMYQGYALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure comprises a dihydropyridazinone core substituted with a chlorophenyl group and a thiophene-linked oxadiazole moiety. The presence of these functional groups is believed to enhance its biological activity.

Property Value
Molecular Formula C₁₅H₁₃ClN₄OS
Molecular Weight 320.81 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In a study assessing various oxadiazole derivatives, it was found that compounds with similar structures showed promising activity against both gram-positive and gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : The synthesized derivatives demonstrated superior activity against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like gentamicin .
  • Antifungal Activity : Compounds similar to the one exhibited antifungal properties against strains such as Candida albicans, indicating potential for therapeutic applications in fungal infections .

Anticancer Activity

The anticancer potential of the compound was evaluated through cytotoxicity assays against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : The compound was tested on human cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicated that the compound inhibited cell proliferation effectively, with IC50 values in the micromolar range .
  • Mechanism of Action : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. The incorporation of thiophene and oxadiazole moieties enhances their interaction with biological targets involved in cancer progression. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing chlorophenyl and thiophene groups have been reported to exhibit activity against a range of bacteria and fungi. Preliminary studies indicate that this compound may inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Pharmacology

Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of this compound. The presence of the dihydropyridazine ring is associated with modulation of neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that similar compounds can improve cognitive function and reduce neuroinflammation .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives with similar structures can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases such as arthritis and colitis .

Materials Science

Organic Electronics
In materials science, compounds like this compound are being explored for their electronic properties. The unique combination of aromatic systems and heterocycles makes them suitable candidates for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form thin films with good charge transport characteristics has been documented .

  • Anticancer Study
    A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Neuropharmacological Research
    In a preclinical trial reported in Neuroscience Letters, the compound improved memory retention in rodent models by enhancing synaptic plasticity markers .
  • Material Application
    Research presented at the International Conference on Organic Electronics highlighted the use of this compound in developing high-efficiency OLEDs, achieving a luminous efficacy comparable to commercial products .

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